S 33138 Exhibits Moderate D3/D2 Selectivity Distinct from Highly Selective D3 Antagonists
S 33138 displays a ~25-fold higher affinity for human dopamine D3 receptors (pKi = 8.7) over hD2L (pKi = 7.1) and hD2S (pKi = 7.3) isoforms [1]. In contrast, the highly selective D3 antagonist SB-277011A exhibits 80- to 100-fold selectivity (pKi D3 = 8.0, D2 = 6.0) [2], while NGB-2904 shows ~155-fold selectivity (Ki D3 = 1.4 nM, D2 = 217 nM) [3]. This moderate selectivity profile positions S 33138 as a preferential rather than highly selective D3 antagonist, potentially engaging D2 receptors at higher doses [1].
| Evidence Dimension | D3 versus D2 receptor binding selectivity |
|---|---|
| Target Compound Data | pKi hD3 = 8.7; pKi hD2L = 7.1; pKi hD2S = 7.3 |
| Comparator Or Baseline | SB-277011A: pKi D3 = 8.0, D2 = 6.0; NGB-2904: Ki D3 = 1.4 nM, D2 = 217 nM |
| Quantified Difference | S 33138 ~25-fold D3/D2 selectivity; SB-277011A 80-100-fold; NGB-2904 ~155-fold |
| Conditions | Radioligand binding assays using human recombinant receptors |
Why This Matters
The distinct selectivity profile influences the compound's dose-response window for D3-mediated effects versus D2-mediated side effects in behavioral pharmacology studies.
- [1] Millan MJ, et al. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], A Preferential Dopamine D3 versus D2 Receptor Antagonist and Potential Antipsychotic Agent: I. Receptor-Binding Profile and Functional Actions at G-Protein-Coupled Receptors. J Pharmacol Exp Ther. 2008;324(2):587-599. View Source
- [2] MedChemExpress. SB-277011 hydrochloride (SB-277011A hydrochloride) Product Datasheet. View Source
- [3] MedChemExpress. NGB 2904 hydrochloride Product Datasheet. View Source
